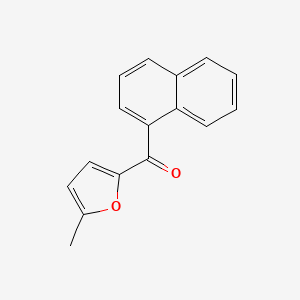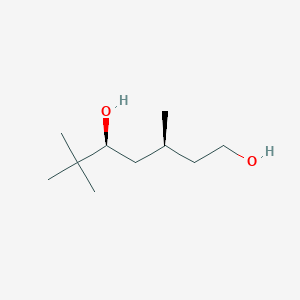
3,3'-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide is a complex organic compound with a molecular formula of C12H22N6O4. This compound is characterized by its unique structure, which includes a 4,4-dimethyl-2,5-dioxoimidazolidine core linked to two propanehydrazide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with propanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2,5-dioxoimidazolidine: A precursor in the synthesis of the target compound.
Propanehydrazide: Another precursor used in the synthesis.
3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile: A structurally related compound with different functional groups.
Uniqueness
3,3’-(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)dipropanehydrazide is unique due to its dual hydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
Propiedades
Número CAS |
501943-26-6 |
|---|---|
Fórmula molecular |
C11H20N6O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
3-[3-(3-hydrazinyl-3-oxopropyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C11H20N6O4/c1-11(2)9(20)16(5-3-7(18)14-12)10(21)17(11)6-4-8(19)15-13/h3-6,12-13H2,1-2H3,(H,14,18)(H,15,19) |
Clave InChI |
VQLAVGYDNVWODD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)


![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)


![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)

![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)

![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
